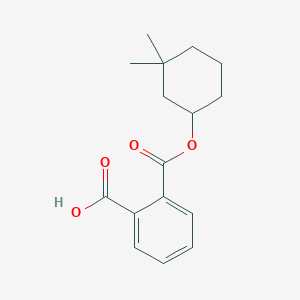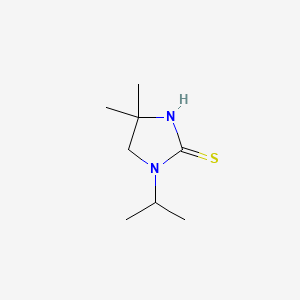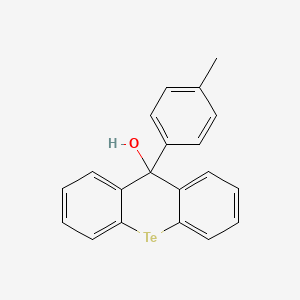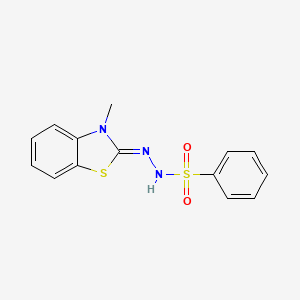
Phthalic acid mono-(3,3-dimethyl-cyclohexyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalic acid mono-(3,3-dimethyl-cyclohexyl) ester is an organic compound with the molecular formula C16H20O4 and a molecular weight of 276.335 g/mol It is a monoester derivative of phthalic acid, where one of the carboxyl groups is esterified with 3,3-dimethyl-cyclohexanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic acid mono-(3,3-dimethyl-cyclohexyl) ester can be synthesized through the esterification reaction between phthalic anhydride and 3,3-dimethyl-cyclohexanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced separation techniques to isolate the desired ester from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Phthalic acid mono-(3,3-dimethyl-cyclohexyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form phthalic acid and 3,3-dimethyl-cyclohexanone.
Reduction: Reduction reactions can convert the ester into phthalic acid mono-(3,3-dimethyl-cyclohexyl) alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Phthalic acid and 3,3-dimethyl-cyclohexanone.
Reduction: Phthalic acid mono-(3,3-dimethyl-cyclohexyl) alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Phthalic acid mono-(3,3-dimethyl-cyclohexyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Mechanism of Action
The mechanism by which phthalic acid mono-(3,3-dimethyl-cyclohexyl) ester exerts its effects involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phthalic acid and 3,3-dimethyl-cyclohexanol, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Phthalic acid mono-(1-methyl-2-phenyl-ethyl) ester
- Phthalic acid mono-(2-methyl-1-phenyl-propyl) ester
- Phthalic acid mono-(1-methyl-2-phenyl-propyl) ester
Uniqueness
Phthalic acid mono-(3,3-dimethyl-cyclohexyl) ester is unique due to the presence of the 3,3-dimethyl-cyclohexyl group, which imparts distinct chemical and physical properties compared to other phthalic acid monoesters. This structural difference can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C16H20O4 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
2-(3,3-dimethylcyclohexyl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H20O4/c1-16(2)9-5-6-11(10-16)20-15(19)13-8-4-3-7-12(13)14(17)18/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,17,18) |
InChI Key |
GRLSIPLJSQRSJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)OC(=O)C2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11959440.png)




![4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11959465.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-phenylquinoline-4-carbohydrazide](/img/structure/B11959480.png)

![9-Bromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11959488.png)





